molecular formula C10H13NO3 B3047903 Ethyl 4-amino-2-methoxybenzoate CAS No. 14814-06-3

Ethyl 4-amino-2-methoxybenzoate

Cat. No.: B3047903
CAS No.: 14814-06-3
M. Wt: 195.21 g/mol
InChI Key: CYXBQXFRXCNWCF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methoxybenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group at the 4-position and a methoxy group at the 2-position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2-methoxybenzoate can be synthesized through several methods. One common approach involves the methylation of 4-amino-2-methoxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium hydroxide . Another method includes the reduction of ethyl 4-nitro-2-methoxybenzoate using indium powder and ammonium chloride in ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation and reduction reactions. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: this compound from nitro precursors.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 4-amino-2-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-amino-2-methoxybenzoate can be compared with similar compounds like mthis compound and 4-amino-2-methoxybenzoic acid . While these compounds share similar structural features, this compound is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity.

List of Similar Compounds

  • Mthis compound
  • 4-Amino-2-methoxybenzoic acid
  • Ethyl 4-nitro-2-methoxybenzoate

Properties

IUPAC Name

ethyl 4-amino-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXBQXFRXCNWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432527
Record name Ethyl 4-amino-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14814-06-3
Record name Ethyl 4-amino-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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